molecular formula C37H70O4 B12675809 Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester CAS No. 72245-39-7

Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester

Cat. No.: B12675809
CAS No.: 72245-39-7
M. Wt: 578.9 g/mol
InChI Key: BZEHQVOONDIRHV-PRTBYXSSSA-N
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Description

Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester is an organic compound with the molecular formula C32H60O4. This compound is known for its unique structure, which includes a cyclohexane ring, an octanoic acid chain, and two 2-ethylhexyl ester groups. It is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester typically involves esterification reactions. One common method is the reaction between cyclohexaneoctanoic acid and 2-ethylhexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester involves its interaction with various molecular targets. The ester groups can interact with enzymes and proteins, altering their activity. The compound can also form complexes with metal ions, affecting their availability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but lacks the cyclohexane ring and additional ester groups.

    Octanoic acid: Similar in structure but lacks the 2-ethylhexyl ester groups.

    Cyclohexanecarboxylic acid: Similar in structure but lacks the octanoic acid chain and ester groups.

Uniqueness

Cyclohexaneoctanoic acid, (((2-ethylhexyl)oxy)carbonyl)-4-hexyl-, 2-ethylhexyl ester is unique due to its combination of a cyclohexane ring, an octanoic acid chain, and two 2-ethylhexyl ester groups. This unique structure gives it distinct chemical properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

72245-39-7

Molecular Formula

C37H70O4

Molecular Weight

578.9 g/mol

IUPAC Name

[(2S)-2-ethylhexyl] (1R,2S,5S)-5-[8-[(2S)-2-ethylhexoxy]-8-oxooctyl]-2-hexylcyclohexane-1-carboxylate

InChI

InChI=1S/C37H70O4/c1-6-11-14-19-24-34-27-26-33(28-35(34)37(39)41-30-32(10-5)22-13-8-3)23-18-16-15-17-20-25-36(38)40-29-31(9-4)21-12-7-2/h31-35H,6-30H2,1-5H3/t31-,32-,33-,34-,35+/m0/s1

InChI Key

BZEHQVOONDIRHV-PRTBYXSSSA-N

Isomeric SMILES

CCCCCC[C@H]1CC[C@@H](C[C@H]1C(=O)OC[C@@H](CC)CCCC)CCCCCCCC(=O)OC[C@@H](CC)CCCC

Canonical SMILES

CCCCCCC1CCC(CC1C(=O)OCC(CC)CCCC)CCCCCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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